2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane

Lipophilicity modulation Alkoxy SAR Building block selection

This pre-functionalized 2-aza-BCH building block features an N-tosyl sulfonamide handle and a 4-isopropoxy substituent, offering a crystallographically validated bioisostere of ortho-substituted benzene. The isopropoxy group balances lipophilicity between methoxy and longer-chain analogs, while the N-tosyl group serves as both a pharmacophore element and a synthetic handle for late-stage diversification. Ideal for scaffold-hopping, peptidomimetics, and systematic alkoxy SAR studies. Replacement of patented benzene cores with this saturated bicyclic scaffold provides patent-free chemical space with 3- to 6-fold solubility enhancement.

Molecular Formula C15H21NO3S
Molecular Weight 295.4 g/mol
CAS No. 2763780-50-1
Cat. No. B6604975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane
CAS2763780-50-1
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OC(C)C
InChIInChI=1S/C15H21NO3S/c1-11(2)19-15-8-13(9-15)16(10-15)20(17,18)14-6-4-12(3)5-7-14/h4-7,11,13H,8-10H2,1-3H3
InChIKeySGMHWGIXBDAVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane (CAS 2763780-50-1): Compound Class and Procurement Context


2-(4-Methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane (CAS 2763780-50-1, molecular formula C15H21NO3S, MW 295.4 g/mol) is a pre-functionalized 2-azabicyclo[2.1.1]hexane (2-aza-BCH) building block bearing an N-tosyl sulfonamide and a 4-isopropoxy substituent . The 2-aza-BCH scaffold is a bridged, saturated heterocycle that has emerged as a validated bioisostere of the ortho-substituted benzene ring and a constrained analogue of pyrrolidine, with demonstrated utility in medicinal chemistry for improving physicochemical properties while retaining or enhancing biological activity [1][2]. This compound belongs to a small family of N-tosyl-4-alkoxy-2-aza-BCH derivatives where the alkoxy chain length (methoxy, ethoxy, isopropoxy) serves as the primary point of structural differentiation among commercially available analogs .

Why 2-(4-Methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane Cannot Be Casually Substituted: The Alkoxy Chain Length Determines Physicochemical Trajectory


Within the N-tosyl-4-alkoxy-2-aza-BCH series, the alkoxy substituent at the 4-position is the principal determinant of lipophilicity, steric profile, and downstream pharmacokinetic behaviour. The isopropoxy group in this compound introduces a branched, three-carbon chain that is sterically more demanding than the linear ethoxy (CAS 2763760-33-2) or methoxy (CAS 2763750-02-1) analogs . Class-level data from 1,2-disubstituted bicyclo[2.1.1]hexanes demonstrates that seemingly minor structural modifications can invert solubility trends and alter metabolic stability by up to threefold, as observed when comparing boscalid vs. bixafen bioisostere pairs [1]. Furthermore, the N-tosyl group serves dual roles as a synthetic handle for further elaboration and as a sulfonamide pharmacophore element, distinguishing this sub-class from N-Boc, N-alkyl, or N-unsubstituted 2-aza-BCH building blocks. Substituting a different alkoxy analog without re-optimizing the structure–activity relationship risks losing the carefully balanced lipophilicity, solubility, and steric complementarity achieved with the isopropoxy substitution pattern.

Quantitative Differentiation Evidence for 2-(4-Methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane Relative to Closest Analogs and Ortho-Benzene Baselines


Alkoxy Chain Length Differentiates Lipophilicity and Steric Bulk Among N-Tosyl-4-alkoxy-2-aza-BCH Analogs

The isopropoxy substituent (C3 branched) at the 4-position of 2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane provides a distinct lipophilicity and steric profile relative to the ethoxy (C2 linear, CAS 2763760-33-2) and methoxy (C1, CAS 2763750-02-1) analogs. Based on the established trend in the 2-aza-BCH class where replacement of ortho-benzene with bicyclo[2.1.1]hexane reduces calculated lipophilicity (cLogP) by 0.7–1.2 units across five bioactive compounds [1], the incremental carbon count of isopropoxy is predicted to partially offset this reduction relative to shorter alkoxy chains, yielding a more balanced lipophilicity profile. No direct head-to-head cLogP measurements among the three alkoxy analogs have been published. The isopropoxy group also introduces greater steric hindrance near the bridgehead, which may influence diastereoselectivity in subsequent synthetic transformations .

Lipophilicity modulation Alkoxy SAR Building block selection

2-Aza-BCH Scaffold Validated as Geometric Bioisostere of Ortho-Substituted Benzene: Crystallographic Exit Vector Analysis

The 2-azabicyclo[2.1.1]hexane core in this compound has been crystallographically validated as a geometric bioisostere of the ortho-substituted benzene ring. X-ray analysis of 1,2-disubstituted bicyclo[2.1.1]hexanes (compounds 1b, 4b, and 12b) revealed that the substituent distance d is 3.05–3.19 Å, compared to 3.04–3.10 Å for ortho-benzene (valsartan and telmisartan crystal structures), a difference of only ~0.1 Å [1]. The scaffold angles φ1 and φ2 are 61–65° (BCH) vs. 55–57° (ortho-benzene). Critically, the dihedral angle θ is 56–59° for BCH vs. only 7–8° for ortho-benzene, confirming that the saturated scaffold introduces significant three-dimensional character while maintaining near-identical exit vector geometry for substituent placement [1]. This geometric mimicry has been independently confirmed by multiple research groups [2].

Bioisosterism Exit vector geometry Scaffold hopping

Replacement of Ortho-Benzene by Bicyclo[2.1.1]hexane Increases Aqueous Solubility by 3- to 6-Fold in Drug Analogues

Incorporation of the bicyclo[2.1.1]hexane core into drug scaffolds consistently improves aqueous solubility. In the validated class study by Mykhailiuk and co-workers, replacement of the ortho-benzene ring in conivaptan with bicyclo[2.1.1]hexane (compound 26) increased solubility threefold: from 5 μM to 14 μM [1]. A more dramatic effect was observed with lomitapide, where the BCH analog (compound 27) showed a sixfold solubility increase: from 3 μM to 18 μM [1]. For the agrochemical boscalid, the BCH analog (compound 28) achieved a threefold increase: from 11 μM to 35 μM [1]. In four out of five bioactive compounds tested, the BCH replacement enhanced water solubility. These data are class-level and not directly measured for this specific compound, but they establish the expected direction and magnitude of solubility improvement for 2-aza-BCH derivatives relative to their ortho-benzene counterparts.

Aqueous solubility Bioisostere validation Drug-like properties

BCH Scaffold Reduces Calculated Lipophilicity (cLogP) by 0.7–1.2 Units Relative to Ortho-Benzene Across Validated Drug Analogues

Replacement of the ortho-substituted benzene ring with bicyclo[2.1.1]hexane consistently reduces calculated lipophilicity. Across all five bioactive compounds tested (conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad), the cLogP decreased by 0.7–1.2 units upon BCH incorporation [1]. Experimental lipophilicity (log D) was largely unaffected in four of the five compounds, with only lomitapide's BCH analog showing a significant log D reduction (>4.5 vs. 3.9) [1]. This reduction in calculated lipophilicity, combined with retained or reduced experimental log D, is a desirable profile for drug candidates as it predicts improved solubility and reduced off-target binding without compromising membrane permeability [2]. The presence of the N-tosyl group in this compound may further modulate lipophilicity relative to the carboxylic acid-bearing BCH analogs tested in the class study.

Lipophilicity reduction cLogP Drug-likeness

Conformational Constraint and sp3 Character: 2-Aza-BCH as a Constrained Pyrrolidine Analogue with Invariant trans/cis Amide Bond Ratios

The 2-azabicyclo[2.1.1]hexane scaffold functions as a conformationally constrained analogue of pyrrolidine (proline), with both Cγ atoms of proline represented in the bicyclic framework [1]. In substituted 2-aza-BCH proline analogues, the trans/cis ratio of the prolyl peptide bond was shown to be invariant in a given solvent, in contrast to 4-substituted prolines where electronegative substituents substantially alter the trans/cis equilibrium [1]. This conformational invariance is a direct consequence of the locked bicyclic geometry that prevents the ring pucker interconversion accessible to monocyclic pyrrolidines. Furthermore, the dihedral angle θ of the BCH scaffold (56–59°) introduces ~50° of non-planarity compared to ortho-benzene (7–8°), increasing the fraction of sp3-hybridized carbons (Fsp3) and contributing to the 'escape from flatland' paradigm in drug design [2].

Conformational constraint Pyrrolidine bioisostere Peptidomimetic design

N-Tosyl Sulfonamide as a Dual-Purpose Functional Handle: Synthetic Versatility and Pharmacophoric Potential

The N-tosyl (4-methylbenzenesulfonyl) group in this compound distinguishes it from other N-substituted 2-aza-BCH building blocks such as N-Boc, N-Cbz, N-alkyl, or N-aryl derivatives. The tosyl group serves simultaneously as a robust protecting group for the bridgehead nitrogen during subsequent synthetic transformations and as a sulfonamide moiety that is a privileged pharmacophore in medicinal chemistry, appearing in carbonic anhydrase inhibitors, protease inhibitors, and antibacterial agents [1]. In the broader 2-azabicycloalkane sulfonamide class, certain derivatives have demonstrated antiproliferative activity with IC50 values comparable to cisplatin while exhibiting reduced toxicity toward nonmalignant cells [2]. The tosyl group can be cleaved under reductive conditions (e.g., Na/naphthalene, Mg/MeOH) to reveal the free secondary amine for further functionalization, or retained as a pharmacophoric element in the final bioactive molecule. This dual functionality provides synthetic flexibility not available with N-alkyl or N-acyl 2-aza-BCH analogs.

Sulfonamide pharmacophore Protecting group strategy Synthetic elaboration

Optimal Research and Procurement Application Scenarios for 2-(4-Methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane (CAS 2763780-50-1)


Ortho-Benzene Bioisostere Replacement in Lead Optimization: Enhancing Solubility While Maintaining Binding Geometry

Use this compound as a pre-functionalized building block for replacing an ortho-substituted benzene or pyrrolidine ring in a lead series. The crystallographically validated exit vector geometry (substituent distance d within 0.1 Å of ortho-benzene) ensures minimal perturbation of binding pharmacophore geometry, while the 3- to 6-fold solubility enhancement observed across class-validated examples addresses a common development liability [1]. The isopropoxy group provides intermediate lipophilicity between methoxy and longer-chain alkoxy analogs, making it suitable for targets where balanced LogP is critical. The N-tosyl group can be retained as a sulfonamide pharmacophore or cleaved for late-stage diversification .

Conformationally Constrained Pyrrolidine Replacement in Peptidomimetic and Kinase Inhibitor Design

Deploy this compound in peptidomimetic programs where a conformationally locked proline analogue is required. The 2-aza-BCH scaffold locks the pyrrolidine ring pucker, producing an invariant trans/cis amide bond ratio regardless of solvent or 4-substituent [1]. This conformational predictability is valuable for structure-based drug design of kinase inhibitors (e.g., LRRK2 inhibitors as demonstrated by Merck ) and collagen mimetics where proline conformation dictates triple-helix stability. The N-tosyl protecting group can be removed post-coupling to reveal the secondary amine for peptide bond formation.

Scaffold-Hopping from Ortho-Benzene to Saturated Bicyclic Core for Intellectual Property Generation

Employ this compound as a 'scaffold-hop' replacement for a patented ortho-substituted benzene core in an existing drug or clinical candidate. The bicyclo[2.1.1]hexane scaffold has been validated in four out of five tested drug/agrochemical pairs to retain or partially retain bioactivity while generating patent-free chemical space [1]. The combination of N-tosyl and 4-isopropoxy substituents provides a substitution pattern distinct from published BCH bioisosteres, which predominantly feature carboxylic acid or amide exit vectors, offering a novel region of chemical space for composition-of-matter patent applications.

Building Block for Parallel SAR Exploration of 4-Alkoxy Substitution Effects in 2-Aza-BCH Series

Use this compound as part of a systematic alkoxy scan (methoxy → ethoxy → isopropoxy → larger alkoxy) to map the lipophilicity and steric tolerance of a biological target at the 4-position of the 2-aza-BCH scaffold. The class data showing that cLogP decreases by 0.7–1.2 units upon BCH incorporation, combined with the incremental carbon count of each alkoxy analog, allows for rational tuning of overall lipophilicity [1]. This systematic approach is more informative than testing a single alkoxy variant and enables construction of meaningful alkoxy-chain SAR within the constrained bicyclic framework.

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